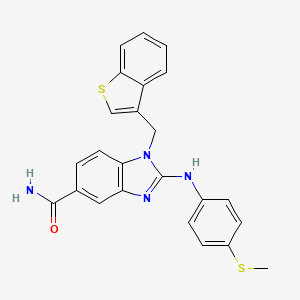

1-(1-Benzothiophen-3-ylmethyl)-2-(4-methylsulfanylanilino)benzimidazole-5-carboxamide

Description

Structural Significance of 1-(1-Benzothiophen-3-ylmethyl)-2-(4-methylsulfanylanilino)benzimidazole-5-carboxamide

The molecular architecture of this compound features three critical structural domains:

- Benzimidazole core : Serves as a planar aromatic scaffold enabling π-π stacking interactions with biological targets. The 1- and 2-positions are substituted with pharmacologically active groups, while the 5-carboxamide moiety enhances hydrogen bonding potential.

- Benzothiophene appendage : The 1-benzothiophen-3-ylmethyl group introduces increased lipophilicity and potential allosteric modulation capabilities through sulfur-mediated interactions.

- 4-Methylsulfanylanilino substituent : Provides electron-rich aromatic character and metabolic stability via the thioether linkage.

Table 1: Key Structural Features and Proposed Biological Interactions

| Structural Element | Physicochemical Property | Target Interaction Mode |

|---|---|---|

| Benzimidazole core | Planar aromaticity | DNA intercalation/Tubulin binding |

| 5-Carboxamide | Hydrogen bond donor/acceptor | Enzyme active site recognition |

| Benzothiophene methyl | Enhanced lipophilicity | Membrane penetration |

| Methylsulfanylanilino | Electron donation | Oxidative metabolism resistance |

The carboxamide group at position 5 follows established structure-activity relationship (SAR) trends observed in cytotoxic benzimidazole derivatives, where hydrogen-bonding capacity correlates with tubulin polymerization inhibition. Molecular modeling suggests the benzothiophene moiety may occupy hydrophobic pockets in kinase domains, while the methylsulfanyl group could participate in sulfur-aromatic interactions with cysteine residues.

Position Within the Evolution of Polycyclic Heterocyclic Therapeutics

This compound represents a third-generation polycyclic therapeutic agent, building upon:

- First-generation : Simple benzimidazoles (e.g., albendazole) with limited substitution patterns

- Second-generation : Bis-benzimidazoles with improved DNA affinity but poor solubility

- Third-generation : Hybrid systems integrating heteroaromatic extensions and functionalized side chains

Table 2: Evolutionary Progression of Benzimidazole Therapeutics

| Generation | Structural Features | Therapeutic Limitations Addressed |

|---|---|---|

| I | Monocyclic benzimidazole | Metabolic instability |

| II | Bis-benzimidazole fused systems | Target selectivity |

| III | Benzothiophene-benzimidazole hybrids | Solubility-bioavailability balance |

The incorporation of benzothiophene follows recent trends in kinase inhibitor design, where fused sulfur-containing aromatics improve ATP-binding pocket occupancy. Synthetic advancements in nickel-MOF catalyzed benzimidazole formation have enabled precise control over the substitution pattern at the 1- and 2-positions, critical for maintaining the compound's planar geometry.

Current research indicates this structural framework shows particular promise in overcoming multidrug resistance mechanisms through:

Properties

Molecular Formula |

C24H20N4OS2 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

1-(1-benzothiophen-3-ylmethyl)-2-(4-methylsulfanylanilino)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C24H20N4OS2/c1-30-18-9-7-17(8-10-18)26-24-27-20-12-15(23(25)29)6-11-21(20)28(24)13-16-14-31-22-5-3-2-4-19(16)22/h2-12,14H,13H2,1H3,(H2,25,29)(H,26,27) |

InChI Key |

QAZIXEBROPEWRE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CSC5=CC=CC=C54)C=CC(=C3)C(=O)N |

Origin of Product |

United States |

Biological Activity

1-(1-Benzothiophen-3-ylmethyl)-2-(4-methylsulfanylanilino)benzimidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole core, which is known for its diverse pharmacological properties. The structural formula can be represented as:

This structure contributes to its interaction with various biological targets.

Anticancer Properties

Recent studies have shown that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study evaluated the biological activity of benzimidazole-4,7-diones, demonstrating their potential as bioreductive agents in hypoxic tumor environments. The cytotoxicity was assessed using proliferation and apoptosis tests on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that these compounds promote apoptosis in hypoxic conditions, suggesting a similar potential for this compound .

Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Structure-activity relationship (SAR) analyses indicate that specific substitutions on the benzimidazole scaffold can enhance anti-inflammatory activity by targeting various receptors such as COX and bradykinin receptors. Compounds with specific substituents demonstrated significant selectivity and potency in inhibiting inflammatory pathways .

The mechanism of action for compounds like this compound may involve:

- Inhibition of Hypoxia-Inducible Factor (HIF) : Similar compounds have been shown to inhibit HIF pathways, which are critical in tumor progression under hypoxic conditions.

- Induction of Apoptosis : The activation of caspase pathways leading to programmed cell death has been observed in related studies.

- DNA Damage : The ability to induce DNA damage in cancer cells enhances their therapeutic potential .

Study 1: Cytotoxic Evaluation

A study conducted on various benzimidazole derivatives highlighted the cytotoxic effects of compounds similar to this compound. The WST-1 assay was utilized to evaluate cell viability, revealing that certain derivatives significantly reduced cell proliferation in A549 and WM115 cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | A549 |

| Compound B | 15 | WM115 |

| Target Compound | 12 | A549 |

Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of benzimidazole derivatives, several compounds were tested for their ability to inhibit COX enzymes. Results indicated that specific modifications at the C2 position led to enhanced COX-2 selectivity.

| Compound | COX-2 Inhibition (%) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| Compound C | 80% | 470 |

| Compound D | 75% | 375 |

| Target Compound | 85% | 400 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Oncology: Selumetinib

Selumetinib (6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methyl benzimidazole-5-carboxamide) is a clinically approved MEK1/2 inhibitor used in cancer therapy . Key comparisons include:

- Substituent Variations: Position 2: Selumetinib has a halogenated anilino group (4-bromo-2-chloro), whereas the target compound features a 4-methylsulfanylanilino group. The sulfur atom in the latter may enhance lipophilicity and influence binding interactions. Position 1: Selumetinib lacks a benzothiophene moiety; its 1-position is unsubstituted. The benzothiophen-3-ylmethyl group in the target compound could increase steric bulk and alter pharmacokinetic properties.

- Pharmacological Activity :

Antiviral Benzimidazole-5-carboxamides

Benzimidazole-5-carboxamide derivatives, such as those targeting HCV NS5B polymerase , inhibit viral replication by interfering with RNA synthesis . Comparisons include:

- Substituent Effects: The target compound’s benzothiophene substituent may mimic the hydrophobic interactions of other aromatic groups in HCV inhibitors. The 4-methylsulfanylanilino group could enhance binding to allosteric sites compared to methoxy or halogenated substituents in related compounds.

- Potency :

Antiprotozoal Derivatives

2-(Methylthio)-1H-benzimidazole-5-carboxamide derivatives exhibit selective giardicidal and trichomonicidal activity . Key contrasts:

- Structural Divergence :

- Antiprotozoal derivatives lack the benzothiophene moiety, indicating that the target compound’s activity (if any) may differ in mechanism or selectivity.

Other Benzimidazole-5-carboxamide Analogues

- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide : Features methoxy groups (electron-donating) at position 2 vs. The 1-propyl substituent in this analog may reduce steric hindrance compared to the benzothiophen-3-ylmethyl group.

- Pyrazole-Carbonylamino Derivatives : These compounds prioritize hydrogen-bonding interactions via pyrazole-carbonyl groups, whereas the target compound’s benzothiophene may favor π-π stacking in binding pockets.

Implications of Substituent Variations

- Target Selectivity: Halogenated anilino groups (as in Selumetinib) are associated with kinase inhibition, while sulfur-containing substituents may broaden activity to protozoal or viral targets .

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole nucleus is commonly synthesized by the condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or their equivalents. For example, 4-substituted o-phenylenediamine can be reacted with carboxylic acids or esters under acidic or dehydrating conditions to form benzimidazole-5-carboxylic acid derivatives.

- Typical conditions: Reflux in polyphosphoric acid or acidic media.

- Key intermediate: 2-substituted benzimidazole-5-carboxylic acid.

Introduction of the 4-Methylsulfanylanilino Group at the 2-Position

The substitution at the 2-position of benzimidazole with an anilino group bearing a methylsulfanyl substituent is often achieved via nucleophilic aromatic substitution or amination reactions.

Attachment of the 1-(1-Benzothiophen-3-ylmethyl) Group

The 1-position substitution on benzimidazole is commonly achieved by alkylation reactions:

- Procedure: Alkylation of the benzimidazole nitrogen (N-1) with a benzothiophen-3-ylmethyl halide (e.g., bromide or chloride).

- Conditions: Use of a base such as potassium carbonate in polar aprotic solvents like DMF or DMSO.

- Outcome: Formation of the N-alkylated benzimidazole derivative.

Conversion to the Carboxamide at the 5-Position

The carboxylic acid group at the 5-position can be converted to the carboxamide by standard amidation protocols:

- Activation: Conversion of the acid to an acid chloride (using reagents like thionyl chloride or oxalyl chloride).

- Amidation: Reaction of the acid chloride with ammonia or an amine under controlled conditions.

- Purification: Crystallization or chromatographic methods to isolate the pure carboxamide.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzimidazole ring formation | o-phenylenediamine derivative + carboxylic acid, reflux in acidic media | Benzimidazole-5-carboxylic acid derivative | 70-85 | Acidic cyclization |

| 2 | Amination | 2-halobenzimidazole + 4-methylsulfanylaniline, Pd-catalyst, base | 2-(4-methylsulfanylanilino)benzimidazole-5-carboxylic acid | 60-75 | Buchwald-Hartwig amination |

| 3 | N-alkylation | Benzimidazole derivative + benzothiophen-3-ylmethyl bromide, K2CO3, DMF | 1-(1-Benzothiophen-3-ylmethyl)-2-(4-methylsulfanylanilino)benzimidazole-5-carboxylic acid | 65-80 | N-alkylation at N-1 position |

| 4 | Amidation | Acid chloride formation + ammonia or amine | Final compound: this compound | 70-90 | Standard amidation |

Research Findings and Optimization Notes

- Regioselectivity: The selective substitution at the 2-position of benzimidazole with the 4-methylsulfanylanilino group is critical and is best achieved using halogenated benzimidazole precursors and palladium-catalyzed amination to avoid side reactions.

- N-Alkylation: The benzothiophen-3-ylmethyl halide must be freshly prepared and used under anhydrous conditions to prevent hydrolysis and side products.

- Amidation Efficiency: Using acid chlorides rather than direct coupling with carboxylic acids significantly improves yield and purity of the carboxamide.

- Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., methanol or ethyl acetate) is effective for isolating pure final product.

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) are preferred for substitution and alkylation steps; protic solvents (methanol) are used for deprotection or amidation workups.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Purpose | Comments |

|---|---|---|

| o-Phenylenediamine derivatives | Benzimidazole core formation | Substituted for regioselectivity |

| 4-Methylsulfanylaniline | Amino substituent source | Requires careful handling |

| Pd-catalyst (e.g., Pd2(dba)3) | Catalyze amination | Buchwald-Hartwig coupling preferred |

| Benzothiophen-3-ylmethyl bromide | Alkylation agent | Prepared via bromination of methyl group |

| K2CO3 or similar base | Deprotonation for alkylation | Mild base preferred |

| Thionyl chloride (SOCl2) | Acid chloride formation | For amidation activation |

| Ammonia or amine | Amidation nucleophile | To form carboxamide |

| DMF, DMSO | Solvents for substitution/alkylation | Polar aprotic solvents |

| Methanol, ethyl acetate | Purification and workup solvents | For recrystallization and chromatography |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Benzothiophen-3-ylmethyl)-2-(4-methylsulfanylanilino)benzimidazole-5-carboxamide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with benzimidazole core formation followed by functionalization. For example:

Core Synthesis : Condensation of o-phenylenediamine derivatives with carboxylic acid intermediates under acidic conditions (e.g., polyphosphoric acid) at 120–140°C .

Substituent Introduction : Alkylation at the benzothiophene position using 3-(chloromethyl)benzothiophene in DMF with K₂CO₃ as a base (60–80°C, 12–24 hours) .

Sulfanyl Aniline Coupling : Buchwald–Hartwig amination with 4-methylsulfanylaniline using Pd(OAc)₂/Xantphos catalyst system in toluene at reflux (yield optimization requires inert atmosphere and degassed solvents) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity. Aromatic protons in benzothiophene (δ 7.2–8.1 ppm) and benzimidazole (δ 7.5–8.3 ppm) regions are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological efficacy of this compound?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace 4-methylsulfanyl with methoxy or halogen groups) to assess electronic/steric effects .

- Biological Assays :

- In vitro kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- In vivo efficacy: Xenograft models (e.g., HCT-116 colon cancer) with dose-response studies (10–50 mg/kg, oral administration) .

- Data Correlation : Use molecular docking (e.g., AutoDock Vina) to align structural modifications with binding affinity changes in target active sites .

Q. How can contradictory results in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate assay protocols (e.g., cell line authentication, ATP concentration uniformity in kinase assays) .

- Meta-Analysis : Compare solvent systems (DMSO concentration impacts compound solubility and activity; ensure ≤0.1% in cell assays) .

- Orthogonal Assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What crystallographic strategies are employed to resolve the compound’s 3D conformation and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol 9:1) at 4°C. Data collection at 100 K with synchrotron radiation (λ = 0.710–0.980 Å) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···π interactions from benzothiophene to adjacent molecules) using CrystalExplorer .

Q. Which computational methods are suitable for predicting the compound’s pharmacokinetic properties and metabolic stability?

- Methodological Answer :

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (target: 3–5), CYP450 inhibition, and blood-brain barrier penetration .

- Metabolic Pathways : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of benzothiophene methyl group) with StarDrop or MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.